molecular formula C5H5N3O3 B3357477 1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde CAS No. 73455-94-4

1-Methyl-4-nitro-1H-imidazole-2-carbaldehyde

Cat. No. B3357477
CAS RN: 73455-94-4
M. Wt: 155.11 g/mol
InChI Key: VKNJBTMMRCVSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05852011

Procedure details

Fuming nitric acid (3 ml) was cooled to -10° C., to which 3 ml of concentrated sulfuric acid were added dropwise. The resulting mixture was added dropwise at an internal temperature of -10° C. or lower to 0.5 g (4.54 mmol) of 2-formyl-1-methylimidazole. The temperature of the thus-obtained was naturally allowed to rise to room temperature, at which the mixture was allowed to stand overnight. The reaction mixture was poured into ice, followed by neutralization with sodium carbonate. The resultant mixture was extracted twice with methylene chloride. The organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate, dried over sodium sulfate and then concentrated. The residue was crystallized from ethyl ether/ethanol, whereby 0.21 g (1.35 mmol) of the title compound was obtained as cream-colored crystals (yield: 29.8%).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
29.8%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[CH:10]([C:12]1[N:13]([CH3:17])[CH:14]=[CH:15][N:16]=1)=[O:11].C(=O)([O-])[O-].[Na+].[Na+]>>[CH:10]([C:12]1[N:13]([CH3:17])[CH:14]=[C:15]([N+:1]([O-:4])=[O:2])[N:16]=1)=[O:11] |f:3.4.5|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C(=O)C=1N(C=CN1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
CUSTOM
Type
CUSTOM
Details
to rise to room temperature, at which
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted twice with methylene chloride
WASH
Type
WASH
Details
The organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethyl ether/ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)C=1N(C=C(N1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.35 mmol
AMOUNT: MASS 0.21 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.